molecular formula C5H7N5O B576072 4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one CAS No. 169511-84-6

4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one

Katalognummer: B576072
CAS-Nummer: 169511-84-6
Molekulargewicht: 153.145
InChI-Schlüssel: FTVAVBRRIXTKBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one is a heterocyclic compound that belongs to the class of pyrazolotriazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents, followed by cyclization to form the pyrazolotriazole ring system. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazolotriazoles and related heterocyclic systems, such as:

Uniqueness

4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one is unique due to its specific substitution pattern and the resulting electronic and steric properties.

Eigenschaften

CAS-Nummer

169511-84-6

Molekularformel

C5H7N5O

Molekulargewicht

153.145

IUPAC-Name

4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one

InChI

InChI=1S/C5H7N5O/c1-9-4-3(6-8-7-4)5(11)10(9)2/h3H,1-2H3

InChI-Schlüssel

FTVAVBRRIXTKBF-UHFFFAOYSA-N

SMILES

CN1C2=NN=NC2C(=O)N1C

Synonyme

Pyrazolo[3,4-d]-1,2,3-triazol-6(1H)-one, 4,5-dihydro-4,5-dimethyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.